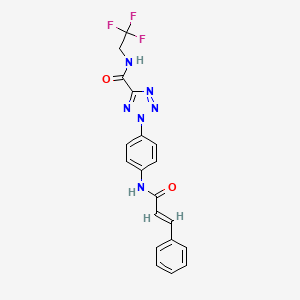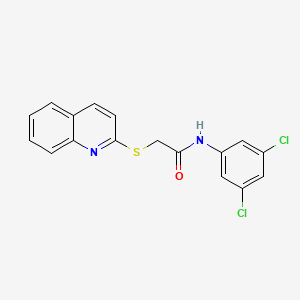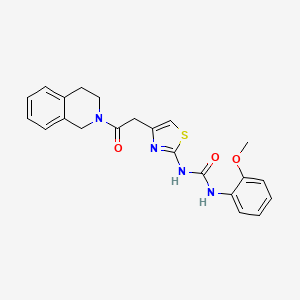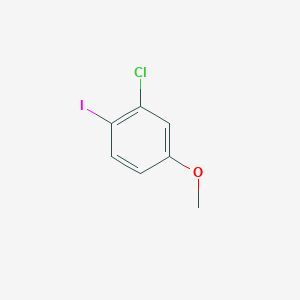
(E)-2-(4-cinnamamidophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-cinnamamidophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, also known as CTET, is a novel tetrazole-based compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Characterization
Research has been focused on the synthesis and characterization of various heterocyclic compounds, including tetrazoles, which share structural similarities or functional groups with "(E)-2-(4-cinnamamidophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide." For instance, studies detail the synthesis of novel heterocyclic derivatives through reactions involving compounds such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and 5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazoles, showcasing their potential in the development of new chemical entities with varied biological activities (Hassan et al., 2014), (Sokolov et al., 2018).
Antimicrobial and Anticancer Properties
Several synthesized compounds exhibit significant antimicrobial and anticancer properties. The structural modification of these compounds, including the introduction of tetrazole rings or fluorine substitutions, has been shown to influence their biological activity. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have demonstrated anti-inflammatory, analgesic, and cyclooxygenase inhibitory activities (Abu‐Hashem et al., 2020). Another study reported on dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and significant in vitro and in vivo activity against trypanosomal and plasmodial infections (Ismail et al., 2004).
Solvent Effects and Electro-optical Properties
Research has also explored the solvent effects on the absorption and fluorescence spectra of carboxamides, providing insights into their electronic properties and potential applications in materials science. For instance, the study of solvent effects on certain carboxamides revealed changes in their dipole moments, which could have implications for their use in electronic and photonic devices (Patil et al., 2011).
Coordination Chemistry and Nonlinear Optical Properties
Tetrazole-based compounds have been utilized in the development of coordination networks with potential applications in nonlinear optics (NLO). The synthesis and structural analysis of these coordination networks can lead to materials with significant SHG efficiencies, which are valuable in NLO applications (Liao et al., 2013).
properties
IUPAC Name |
2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)15-9-7-14(8-10-15)24-16(29)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,30)(H,24,29)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWNEVUERPJRJL-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-cinnamamidophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2943965.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)
![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)
![2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2943980.png)
![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)


![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2943986.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)
